molecular formula C23H25N3O3S B2769512 N'-[(1-benzyl-4-piperidinyl)carbonyl]-2-naphthalenesulfonohydrazide CAS No. 439111-11-2

N'-[(1-benzyl-4-piperidinyl)carbonyl]-2-naphthalenesulfonohydrazide

Cat. No.: B2769512
CAS No.: 439111-11-2
M. Wt: 423.53
InChI Key: SWLAVROBGRTKAO-UHFFFAOYSA-N
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Description

N’-[(1-benzyl-4-piperidinyl)carbonyl]-2-naphthalenesulfonohydrazide is a complex organic compound that features a piperidine ring, a benzyl group, and a naphthalenesulfonohydrazide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1-benzyl-4-piperidinyl)carbonyl]-2-naphthalenesulfonohydrazide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 1-benzyl-4-piperidone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-naphthalenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(1-benzyl-4-piperidinyl)carbonyl]-2-naphthalenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or naphthalene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

N’-[(1-benzyl-4-piperidinyl)carbonyl]-2-naphthalenesulfonohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including potential antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1-phenethyl-4-piperidinyl)propionanilide: Known for its analgesic properties.

    N-benzylpiperidine derivatives: Explored for their potential as acetylcholinesterase inhibitors.

Uniqueness

N’-[(1-benzyl-4-piperidinyl)carbonyl]-2-naphthalenesulfonohydrazide is unique due to its combination of a piperidine ring, benzyl group, and naphthalenesulfonohydrazide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-benzyl-N'-naphthalen-2-ylsulfonylpiperidine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c27-23(20-12-14-26(15-13-20)17-18-6-2-1-3-7-18)24-25-30(28,29)22-11-10-19-8-4-5-9-21(19)16-22/h1-11,16,20,25H,12-15,17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLAVROBGRTKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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